molecular formula C15H17N B2595315 (S)-1,1-diphenylpropan-2-amine CAS No. 67659-37-4

(S)-1,1-diphenylpropan-2-amine

Cat. No. B2595315
CAS RN: 67659-37-4
M. Wt: 211.308
InChI Key: XNKICCFGYSXSAI-LBPRGKRZSA-N
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Description

(S)-1,1-diphenylpropan-2-amine, commonly referred to as (S)-DPPA, is an organic compound that has been widely studied for its various applications in scientific research. It is an important building block for many organic molecules, and it is also a key component in the synthesis of a variety of pharmaceuticals and other compounds. Its unique properties make it an ideal candidate for many different applications, and its use in scientific research has been increasing in recent years.

Scientific Research Applications

Environmental Remediation and Monitoring

Advanced oxidation processes (AOPs) are effective for mineralizing nitrogen-containing compounds, improving the efficacy of treatment schemes for hazardous compounds like amines. AOPs, including ozone and Fenton processes, have shown high reactivity towards the degradation of nitrogen-containing compounds. These methods offer a promising avenue for addressing the global concern over toxic and hazardous amino-compounds in water, demonstrating the potential of (S)-1,1-diphenylpropan-2-amine in environmental remediation efforts (Bhat & Gogate, 2021).

CO2 Capture and Utilization

Amine-functionalized metal–organic frameworks (MOFs) have garnered attention for their application in CO2 capture due to the strong interaction between CO2 and basic amino functionalities. The use of (S)-1,1-diphenylpropan-2-amine in such frameworks can enhance CO2 sorption capacity, demonstrating its potential in addressing climate change by facilitating CO2 capture from industrial emissions (Lin, Kong, & Chen, 2016).

Analytical Chemistry and Food Safety

In the context of food safety, the detection and quantification of biogenic amines in food products are crucial. Molecular methods for the detection of biogenic amine-producing bacteria in foods highlight the importance of (S)-1,1-diphenylpropan-2-amine as a compound of interest for ensuring food safety. Such methods offer speed, sensitivity, and specificity, which are essential for preventing biogenic amine accumulation in food products (Landete et al., 2007).

Material Science and Surface Chemistry

The application of plasma methods for generating chemically reactive surfaces for biomolecule immobilization and cell colonization highlights the versatility of (S)-1,1-diphenylpropan-2-amine. These methods are crucial for fabricating surfaces with specific chemical functionalities, including amine groups, which are significant for bio-interface applications (Siow, Britcher, Kumar, & Griesser, 2006).

properties

IUPAC Name

(2S)-1,1-diphenylpropan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15H,16H2,1H3/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNKICCFGYSXSAI-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(C1=CC=CC=C1)C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60987025
Record name 1,1-Diphenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60987025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67659-37-4
Record name 1,1-Diphenylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60987025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-1,1-Diphenyl-2-aminopropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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